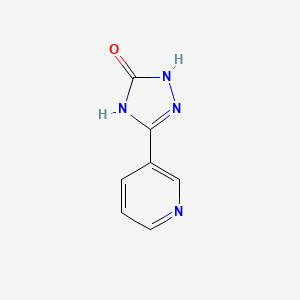
3-(吡啶-3-基)-1H-1,2,4-三唑-5(4H)-酮
描述
“3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyridine derivative with a triazole derivative . The exact method can vary depending on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would likely consist of a pyridine ring attached to a triazole ring. The exact structure would depend on the specific locations of the atoms and any additional functional groups .Chemical Reactions Analysis
The chemical reactions of “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would depend on its specific structure and the conditions under which it is reacted . Triazoles are known to participate in a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” would depend on its specific structure . These could include properties such as solubility, melting point, boiling point, and reactivity .科学研究应用
合成和结构性质
已合成了多种3-(吡啶-3-基)-1H-1,2,4-三唑-5(4H)-酮衍生物,展示了显著的结构多样性和进一步化学修饰的潜力。例如,Bekircan等人(2008)合成了一系列具有抗氧化和抗自由基活性的衍生物,展示了该化合物在开发药理活性分子方面的实用性。同样,Chernyshev等人(2014)探索了质子化异构体3-吡啶基取代的5-氨基-1H-1,2,4-三唑的互变异构性,提供了有关它们的结构和分子性质的见解,这可能影响它们与生物靶点的反应性和相互作用(Bekircan, O., Özen, T., Gümrükçüoğlu, N., & Bektaş, H., 2008); (Chernyshev, V. M., Astakhov, A., Rybakov, V., Chernysheva, A. V., & Tarasova, E., 2014)。
发光性能和材料科学应用
Gusev等人(2017)合成并研究了与3-吡啶-2-基-5-(4-R-苯基)-1H-1,2,4-三唑形成的杂配铜(I)络合物,这些络合物表现出强烈的可见光光致发光,暗示了在光学器件和光子转换介质中的潜在应用。这项研究强调了1,2,4-三唑衍生物在材料科学中的实用性,特别是在发光材料的开发和它们的量子化学分析(Gusev, A., Shul’gin, V., Minaev, B., Baryshnikov, G., Minaeva, V., Baryshnikova, A., Kiskin, M., & Eremenko, I., 2017)。
抗菌活性
1,2,4-三唑衍生物的抗菌活性一直是一个感兴趣的课题。Bayrak等人(2009)对从异烟酸酰肼开始合成1,2,4-三唑并评估其抗菌活性进行了研究。这些研究突出了3-(吡啶-3-基)-1H-1,2,4-三唑-5(4H)-酮衍生物在新型抗菌剂开发中的潜力,为创造新型药物提供了途径(Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009)。
作用机制
Target of Action
Similar compounds have been used in the synthesis of metal complexes , suggesting potential interactions with metal ions.
Mode of Action
It has been noted that similar compounds exhibit rich photophysical behavior, including excitation-dependent fluorescence and phosphorescence . This suggests that 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one may interact with its targets through electronic transitions, leading to changes in their photophysical properties.
Biochemical Pathways
The photophysical properties of similar compounds suggest potential involvement in pathways related to light absorption and emission .
Result of Action
The photophysical properties of similar compounds suggest potential applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
Action Environment
The photophysical behavior of similar compounds has been observed under ambient conditions , suggesting that environmental factors such as temperature and light may play a role in their action.
安全和危害
未来方向
The future directions of research on “3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one” could include further exploration of its synthesis, properties, and potential applications . This could involve studies on its reactivity, stability, and biological activity, as well as the development of new methods for its synthesis .
生化分析
Biochemical Properties
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it can interact with metal ions in coordination complexes, which can influence the activity of metalloenzymes . Additionally, its interaction with proteins can lead to conformational changes that affect protein function and stability .
Cellular Effects
The effects of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses . Furthermore, its impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity . This binding can lead to changes in enzyme conformation and function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, it can affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of 3-(Pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a targeted manner. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect enzyme activity and cellular metabolism .
属性
IUPAC Name |
3-pyridin-3-yl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOIBEVPZKHMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500808 | |
| Record name | 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59282-83-6 | |
| Record name | 5-(Pyridin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



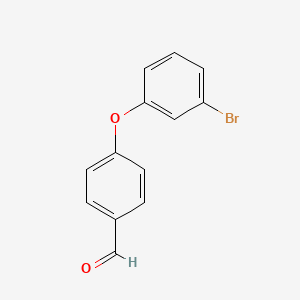
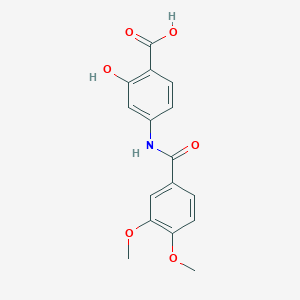
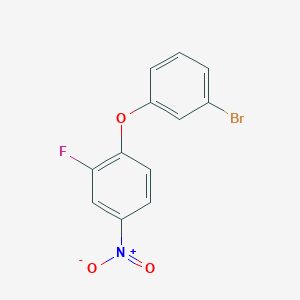
![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)
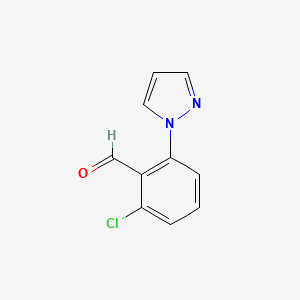


![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
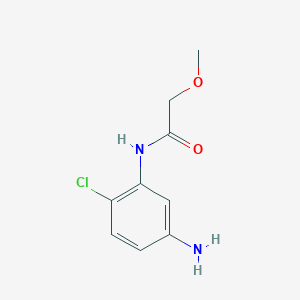
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
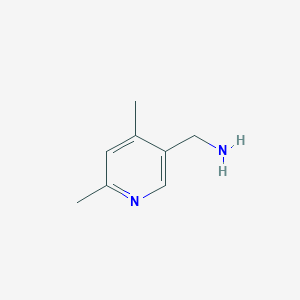
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
